molecular formula C32H25N3OS B2699858 4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether CAS No. 341964-72-5

4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether

Cat. No. B2699858
CAS RN: 341964-72-5
M. Wt: 499.63
InChI Key: KQLSZEHSNSTSHX-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are a class of compounds that have shown various biological activities and are an essential base component of the genetic material of deoxyribonucleic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure containing a pyrrole ring fused with a pyrimidine ring . The exact molecular structure analysis of this specific compound is not available in the retrieved papers.

Scientific Research Applications

Cancer Research and Targeted Kinase Inhibition

The compound’s structure suggests potential as a multi-targeted kinase inhibitor. Researchers have synthesized halogenated derivatives of this compound, specifically (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides . Among these derivatives, compound 5k stands out as a potent inhibitor against several enzymes, including EGFR, Her2, VEGFR2, and CDK2. Its IC50 values are comparable to the well-known TKI sunitinib . Mechanistic studies reveal that compound 5k induces cell cycle arrest and apoptosis, making it a promising candidate for further development in cancer therapy.

Antiviral Research

The scaffold of this compound has been investigated for antiviral activity. While the specific compound 1 has shown promise as a Zika virus (ZIKV) inhibitor, the 7H-pyrrolo[2,3-d]pyrimidine core structure could be explored further for its antiviral potential . Understanding its interactions with viral proteins may lead to novel antiviral agents.

Medicinal Chemistry and Drug Design

Researchers can explore modifications around the pyrrolo[2,3-d]pyrimidine scaffold to optimize its pharmacological properties. By strategically incorporating halogen atoms, medicinal chemists can fine-tune potency, selectivity, and binding affinity to specific kinases . This compound serves as a valuable starting point for designing new drugs.

Molecular Docking Studies

Computational approaches, such as molecular docking, can predict binding interactions between this compound and various enzymes. Investigating its binding modes with target proteins provides insights into its mechanism of action and guides further optimization .

Biochemical Assays and High-Throughput Screening

Researchers can use this compound in biochemical assays to validate its kinase inhibitory activity. High-throughput screening against a panel of kinases can identify additional targets and assess selectivity.

properties

IUPAC Name

7-benzyl-4-(4-methoxyphenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3OS/c1-36-26-17-19-27(20-18-26)37-32-29-28(24-13-7-3-8-14-24)30(25-15-9-4-10-16-25)35(31(29)33-22-34-32)21-23-11-5-2-6-12-23/h2-20,22H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLSZEHSNSTSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC=NC3=C2C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether

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